
Rhodamine-phalloidin
Overview
Description
Rhodamine-phalloidin is a fluorescent derivative of phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom. It binds specifically to filamentous actin (F-actin) with high affinity, making it a critical tool for visualizing and quantifying actin cytoskeleton dynamics in fixed cells . The rhodamine moiety provides red fluorescence (excitation/emission maxima: ~540/565 nm), enabling compatibility with multi-color imaging setups. Its binding is non-covalent but irreversible under physiological conditions, ensuring stable staining .
Key applications include:
- Cytoskeletal Integrity Assessment: Reduced this compound staining correlates with actin depolymerization or cytoskeletal disruption, as demonstrated in mutagen-exposed cancer subclones (WM9 cells) .
- Hypertrophy and Migration Studies: Used to evaluate cardiomyocyte hypertrophy (H9c2 cells) and bone marrow stromal cell (BMSC) migration via MAPK signaling .
- Pathogen-Host Interactions: Visualizes actin reorganization during Chlamydia trachomatis infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rhodamine-phalloidin involves the conjugation of phalloidin with tetramethylrhodamine. Phalloidin is first isolated from Amanita phalloides and then chemically modified to introduce reactive groups that can form a stable bond with tetramethylrhodamine. The reaction typically occurs under mild conditions to preserve the integrity of both molecules. The conjugation process involves the use of coupling agents and solvents that facilitate the formation of a stable covalent bond between phalloidin and tetramethylrhodamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of phalloidin from Amanita phalloides, followed by its purification and chemical modification. The modified phalloidin is then conjugated with tetramethylrhodamine using automated synthesis equipment to ensure consistency and high yield. Quality control measures are implemented to verify the purity and functionality of the final product .
Chemical Reactions Analysis
Types of Reactions
Rhodamine-phalloidin primarily undergoes conjugation reactions during its synthesis. The key reaction involves the formation of a covalent bond between phalloidin and tetramethylrhodamine. This reaction is facilitated by coupling agents that activate the reactive groups on both molecules .
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include carbodiimides and succinimidyl esters.
Solvents: The reactions are typically carried out in aqueous or organic solvents such as dimethyl sulfoxide (DMSO) or methanol.
Conditions: The reactions are performed under mild conditions, usually at room temperature, to prevent degradation of the reactants
Major Products
The major product of the conjugation reaction is this compound, which is characterized by its high affinity for F-actin and its bright red-orange fluorescence. The purity and functionality of the product are confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and fluorescence spectroscopy .
Scientific Research Applications
Visualization of Actin Filaments
Fluorescent Labeling
Rhodamine-phalloidin is primarily used to stain actin filaments in fixed cells. Its high fluorescence intensity when bound to F-actin allows for detailed visualization under fluorescence microscopy. This property is particularly advantageous for studying the dynamics of actin structures in various cell types, including epithelial and muscle cells .
Applications :
- Cell Migration Studies : In research involving human keratinocyte cell lines (HaCaT), this compound staining has been employed to analyze the effects of nitric oxide on cell migration. The compound effectively highlights stress fibers, facilitating the observation of cytoskeletal changes during migration .
- Muscle Fiber Analysis : A protocol utilizing this compound has been developed for the visualization of muscle fibers in Caenorhabditis elegans, allowing researchers to bypass fixation and observe actin structures in a more native state .
Stabilization of Actin Filaments
This compound not only labels actin filaments but also stabilizes them against depolymerization. This stabilization is crucial for experiments that require prolonged observation of actin dynamics or when assessing the interactions between actin and other proteins .
Research Findings :
- In vitro studies show that this compound increases the stability of actin filaments, making it an effective tool for identifying and characterizing microfilament-associated proteins .
Investigating Actin Dynamics
This compound is instrumental in studying the dynamics of actin filament assembly and branching. It has been shown to enhance the nucleation and elongation rates of actin filaments when combined with nucleation-promoting factors like the Arp2/3 complex .
Key Insights :
- This compound binding increases the rate of spontaneous nucleation and stabilizes branched actin structures formed by the Arp2/3 complex, significantly enhancing our understanding of cytoskeletal organization .
Case Study 1: Actin Branching Dynamics
In a study examining the influence of this compound on actin filament branching, researchers discovered that its presence dramatically increased branch formation rates by over tenfold compared to controls without phalloidin. This was attributed to both stabilization of existing branches and promotion of new branch formation through enhanced nucleation .
Case Study 2: Muscle Fiber Visualization
A novel method for staining muscle fibers in C. elegans using this compound demonstrated a robust approach that integrates DAPI staining for nuclei visualization. This method allows researchers to interpret cellular homeostasis alongside muscle structure analysis, showcasing the versatility of this compound in developmental biology studies .
Comparison Table: this compound vs Other Staining Methods
Feature | This compound | Other Fluorescent Dyes |
---|---|---|
Specificity | High (to F-actin) | Variable |
Photostability | High | Moderate |
Ease of Use | Simple protocols | Often more complex |
Application Range | Cell migration, muscle analysis | General fluorescence |
Mechanism of Action
Rhodamine-phalloidin exerts its effects by binding specifically to F-actin, a polymerized form of actin found in the cytoskeleton of eukaryotic cells. The binding occurs at the interface between actin subunits, stabilizing the filament and preventing its depolymerization. This stabilization allows for the visualization of F-actin structures using fluorescence microscopy. The tetramethylrhodamine moiety provides bright red-orange fluorescence, enabling high-contrast imaging of actin filaments .
Comparison with Similar Compounds
Fluorescent Phalloidin Derivatives
Rhodamine-phalloidin is one of several phalloidin conjugates. Below is a comparative analysis:
Key Research Findings
(a) Binding Affinity and Specificity
- This compound exhibits a dissociation constant (Kd) of 57–61 nM, as determined by Scatchard plot analysis in Entamoeba histolytica actin studies . This high affinity ensures robust staining even at low F-actin concentrations.
(b) Functional Comparisons
- Sensitivity to Cytoskeletal Disruption : In NNK-treated WM9 subclones, reduced this compound staining correlated with deleterious mutations in cytoskeleton-associated genes (e.g., ANK2, PLEC), highlighting its utility in mutagen sensitivity assays . Comparable studies using FITC-phalloidin are less common, possibly due to lower photostability.
- Multi-Channel Compatibility : this compound’s red emission avoids spectral overlap with FITC (green) and DAPI (blue), enabling simultaneous detection of nuclei and other organelles .
(c) Limitations in Live-Cell Imaging
- Unlike GFP-actin transfections, this compound requires cell fixation and permeabilization (e.g., Triton X-100) , limiting its use in live-cell studies.
Alternative Actin Probes
- Lifeact: A 17-amino-acid peptide fused to GFP/RFP for live-cell imaging. However, it binds F-actin with lower affinity (Kd ~2.5 µM) and may perturb actin dynamics .
- Utrophin Calponin-Homology Domain : Binds F-actin without altering polymerization but requires genetic modification .
Data Tables
Table 1: Mutagen Sensitivity and this compound Binding in WM9 Subclones
Subclone Group | This compound Staining | Deleterious CPCR Mutations | Total Mutations |
---|---|---|---|
High-binding subclones | High | 0 | 357 |
Low-binding subclones | Low | 569 | 569 |
*CPCR: Cytoskeleton and Cell Polarity Regulator genes.
Table 2: Actin-Binding Probes in Selected Studies
Biological Activity
Rhodamine-phalloidin is a fluorescent derivative of phalloidin, a cyclic peptide that binds specifically to F-actin (filamentous actin). This compound is widely utilized in cell biology for visualizing actin filaments and studying their dynamics. Its unique properties provide insights into the biological activity of actin, influencing various cellular processes.
Binding Affinity and Kinetics
this compound exhibits high binding affinity for actin filaments, with dissociation equilibrium constants reported around 67 nM for binding to the Arp2/3 complex, which is crucial for actin polymerization and branching . The binding kinetics vary across species, with rabbit skeletal muscle actin showing a strong affinity compared to yeast actin, which has a higher dissociation rate and lower binding efficiency .
Stabilization of Actin Filaments
The compound stabilizes actin filaments and inhibits their depolymerization, thereby enhancing the visualization of filament structures in fluorescence microscopy. This stabilization is particularly useful in experiments aimed at understanding actin dynamics during cellular processes such as migration, division, and intracellular transport .
Applications in Research
This compound is extensively used in various experimental setups:
- Visualization of Actin Structures : It allows researchers to visualize actin cytoskeleton organization in different cell types. For instance, studies have shown its application in labeling focal adhesions and actin stress fibers in metastatic prostate cancer cells .
- Investigating Actin Dynamics : The compound has been employed to study the effects of various treatments on actin organization. In one study, fluorescence recovery after photobleaching (FRAP) was used to analyze the interaction between actin and tubulin in response to specific stimuli .
Case Studies
- Cell Migration Studies : In a study examining the role of O-GlcNAcylation in prostate cancer cells, this compound was used to assess changes in the actin cytoskeleton following RNA interference targeting OGT. The results indicated significant alterations in cell morphology and migration capabilities due to changes in actin dynamics .
- Neuronal Cell Interaction : Research involving human neuronal cells demonstrated that this compound could effectively visualize changes in both actin and tubulin structures upon treatment with C24:0. This highlighted the importance of actin-tubulin interactions during cellular responses to external signals .
Comparative Binding Studies
The binding characteristics of this compound differ among various species' actins, as illustrated in the table below:
Species | Association Rate Constant (k+) | Dissociation Rate Constant (k-) | Binding Affinity (Kd) |
---|---|---|---|
Rabbit Skeletal Muscle | High | Low | |
Acanthamoeba castellanii | Moderate | Moderate | |
Saccharomyces cerevisiae | High | High |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing Rhodamine-phalloidin staining in actin cytoskeleton visualization?
this compound binds F-actin with high specificity, but optimization requires attention to fixation, permeabilization, and concentration. Use 4% paraformaldehyde for cell fixation (30 min) followed by 0.1% Triton X-100 permeabilization (10 min at room temperature) . Staining concentration typically ranges from 0.5–1.0 µM for 30–60 min, validated via negative controls (e.g., untreated cells or actin-depolymerizing agents like latrunculin A) . Confocal microscopy settings should use 535 nm excitation and 585 nm emission wavelengths to minimize cross-talk in multiplex experiments .
Q. What experimental controls are essential to validate this compound specificity in actin staining?
Include:
- Negative controls : Cells treated with actin-disrupting agents (e.g., cytochalasin D) to confirm loss of filamentous actin signal .
- Positive controls : Untreated cells with intact actin networks .
- Technical controls : Omission of primary antibody in immunofluorescence co-staining to rule out cross-reactivity . Mutant actin strains (e.g., act1-129 in yeast) that lack phalloidin-binding residues (R177/D179) can further validate specificity .
Q. How should this compound be handled and stored to ensure experimental reproducibility?
- Storage : Aliquot and store at –20°C in dark conditions to prevent photobleaching. Avoid freeze-thaw cycles .
- Handling : Use PPE (gloves, lab coat) due to acute oral toxicity (GHS H302). Work in a fume hood if aerosolization is possible .
- Waste disposal : Neutralize with 1% sodium hypochlorite before disposal to degrade phalloidin .
Advanced Research Questions
Q. How can this compound be integrated into multiplex fluorescent staining protocols?
For co-staining, pair this compound (ex/em: 535/585 nm) with markers like DAPI (405/450 nm) and Alexa Fluor 488 (488/519 nm). Sequential imaging with laser line switching minimizes spectral overlap . Optimize antibody cross-reactivity by blocking with 10% normal goat serum and validating primary/secondary antibody dilutions . For 3D scaffolds, use Z-stack imaging to capture actin orientation across layers .
Q. What methodological considerations apply to quantitative analysis of actin polymerization using this compound intensity?
- Normalization : Normalize fluorescence intensity to cell area or nuclear counts (DAPI) to account for cell density variations .
- Calibration : Use internal standards (e.g., beads with known fluorescence) for inter-experiment consistency .
- Statistical rigor : Apply Student’s t-test or ANOVA for group comparisons (p < 0.05), reporting absolute fluorescence values alongside derived metrics (e.g., fold changes) .
Q. How can researchers address discrepancies in actin filament quantification across cell types using this compound?
Variations arise from differences in actin-binding protein expression or membrane permeability. Mitigate by:
- Permeabilization optimization : Adjust Triton X-100 concentration (0.1–0.5%) based on cell type .
- Binding efficiency assays : Compare phalloidin intensity with actin Western blotting in parallel samples .
- Mutant validation : Use cell lines with actin mutations (e.g., R177A/D179A) to confirm staining dependency on intact binding sites .
Q. What challenges arise when combining this compound with live-cell imaging, and how can they be resolved?
Phalloidin is membrane-impermeant and requires fixation, limiting live-cell applications. Workarounds include:
- Microinjection : Directly inject this compound into live cells, though this risks cytoskeletal disruption .
- Fixation alternatives : Use gentle fixatives (e.g., 2% formaldehyde for 10 min) to preserve transient actin structures .
- Complementary probes : Pair with GFP-actin transfection for dynamic visualization, reserving phalloidin for endpoint validation .
Properties
IUPAC Name |
(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-39-35-11-9-10-12-41(35)68-56(39)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(40(19-31)58(82)83)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H,61,86)(H,62,78)(H,63,79)(H,65,75)(H,66,77)(H,67,80)(H,69,76)(H,82,83)/b64-31+/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNOAAMNRGBZOQ-RUTQKCGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)N=C6C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)/N=C/6\C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)[C@H](C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H70N12O13S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.